molecular formula C10H10ClNO B1521841 4-(Furan-2-yl)aniline CAS No. 59147-02-3

4-(Furan-2-yl)aniline

Cat. No.: B1521841
CAS No.: 59147-02-3
M. Wt: 195.64 g/mol
InChI Key: VAZPEBSLJQGBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)aniline is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Furan-2-yl)aniline, also known as 2-furyl-4-aniline, is an organic compound characterized by a furan ring substituted with an aniline group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula C10H9NOC_{10}H_{9}NO and a molecular weight of approximately 175.19 g/mol. The structure consists of a furan ring attached to a para-substituted aniline, which contributes to its reactivity and biological activity.

Biological Activities

1. Anticancer Activity

Several studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. A notable study reported that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib, indicating a promising therapeutic index for these compounds .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6aA54915.60EGFR inhibition
Compound 6bSW48012.34Cell cycle arrest
Compound 6cA43118.90Apoptosis induction

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Studies have indicated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of furan derivatives, including this compound. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study conducted by Yiqiu Fu et al., novel furan-based molecules were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The study found that certain derivatives of this compound exhibited remarkable cytotoxicity, particularly in lung cancer cells (A549), with mechanisms involving cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of furan derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its potential application in developing new antimicrobial agents .

Properties

IUPAC Name

4-(furan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKZDXHSTLCYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Furan-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Furan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Furan-2-yl)aniline
Reactant of Route 5
4-(Furan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Furan-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.